molecular formula C24H17N3O2 B242244 7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole

7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole

Cat. No. B242244
M. Wt: 379.4 g/mol
InChI Key: BCJUQDZTWKDJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole is a complex chemical compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyrimido[1,6-a]benzimidazole core structure fused with a chromene ring system. The synthesis of this compound is challenging, and it requires specialized knowledge and skills.

Mechanism of Action

The mechanism of action of 7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that 7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. In addition, it has been shown to have anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole in lab experiments are its potential applications in various fields of research, including drug development and disease treatment. However, the limitations of using this compound in lab experiments are its complex synthesis process and the need for specialized equipment and expertise. In addition, further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole. One direction is to investigate its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and other neurodegenerative disorders. Another direction is to study its mechanism of action and potential side effects to determine its safety and efficacy. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole is a multi-step process that involves the use of various reagents and catalysts. The first step is the preparation of 2-aminobenzimidazole, which is then reacted with 2,4-dichloro-5-methylpyrimidine to form 2-(2,4-dichloro-5-methylpyrimidin-2-ylamino)benzimidazole. This intermediate is then reacted with 4-hydroxy-2-methoxybenzaldehyde to form the desired compound. The synthesis of this compound is challenging due to the complexity of the reaction steps and the need for specialized equipment and expertise.

Scientific Research Applications

7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole has potential applications in various scientific research fields. One of the significant areas of research is in the development of new drugs. This compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. It has also been studied for its potential use as an anti-inflammatory, anti-bacterial, and anti-fungal agent. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole

Molecular Formula

C24H17N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

11-(2-methoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene

InChI

InChI=1S/C24H17N3O2/c1-28-21-13-7-3-9-16(21)22-26-24-17(14-15-8-2-6-12-20(15)29-24)23-25-18-10-4-5-11-19(18)27(22)23/h2-13H,14H2,1H3

InChI Key

BCJUQDZTWKDJDC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.